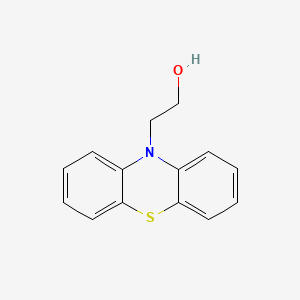
2-(10H-Phenothiazin-10-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(10H-Phenothiazin-10-yl)ethanol is a chemical compound with the molecular formula C14H13NOS. It is a derivative of phenothiazine, a tricyclic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to the phenothiazine core. The molecular weight of this compound is 243.324 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(10H-Phenothiazin-10-yl)ethanol typically involves the reaction of phenothiazine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the phenothiazine ring attacks the ethylene oxide or ethylene chlorohydrin, leading to the formation of the ethanol derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions: 2-(10H-Phenothiazin-10-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenothiazine ring can be reduced to form dihydrophenothiazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products:
Oxidation: Phenothiazine-10-carboxylic acid.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Phenothiazine-10-yl halides.
科学的研究の応用
2-(10H-Phenothiazin-10-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their neuroleptic and antipsychotic effects.
Industry: It is used in the development of dyes, pigments, and organic semiconductors.
作用機序
The mechanism of action of 2-(10H-Phenothiazin-10-yl)ethanol involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, leading to their antipsychotic effects. The compound may also interact with other neurotransmitter receptors, contributing to its diverse pharmacological activities .
類似化合物との比較
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core.
Promethazine: An antihistamine and antiemetic agent.
Thioridazine: Another antipsychotic drug with structural similarities to 2-(10H-Phenothiazin-10-yl)ethanol.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activities. This functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
特性
CAS番号 |
7046-84-6 |
|---|---|
分子式 |
C14H13NOS |
分子量 |
243.33 g/mol |
IUPAC名 |
2-phenothiazin-10-ylethanol |
InChI |
InChI=1S/C14H13NOS/c16-10-9-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8,16H,9-10H2 |
InChIキー |
FMENRHNHBUWRMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



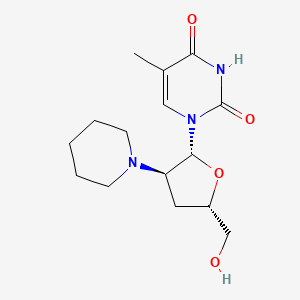
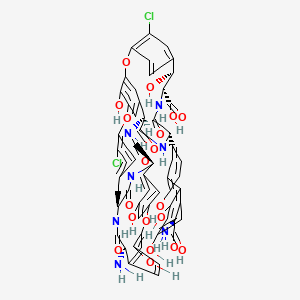
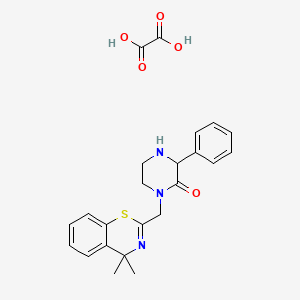
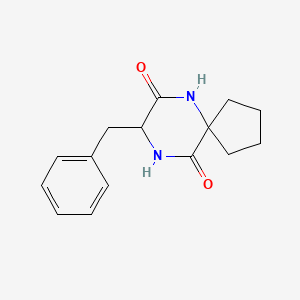

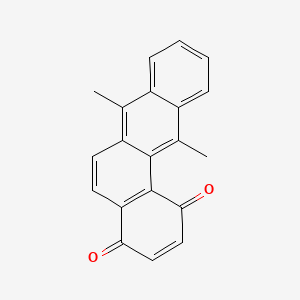

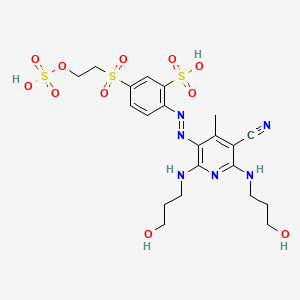
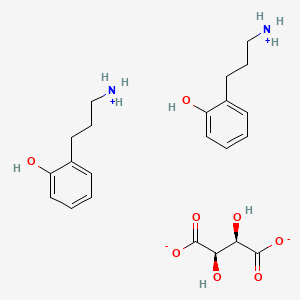

![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)


